

YIAD-0205 dosage and administration in mouse models

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Compound of Interest

Compound Name: YIAD-0205

Cat. No.: B15617901

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Application Notes and Protocols: YIAD-0205

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Introduction

YIAD-0205 is an orally administered small molecule inhibitor of Amyloid-beta (A β) 1-42 aggregation.[1] It has demonstrated in vivo efficacy in preclinical models of Alzheimer's disease, such as the 5XFAD transgenic mouse model.[1] These application notes provide detailed, representative protocols for the preclinical evaluation of **YIAD-0205** in mouse models, based on established methodologies for pharmacokinetic analysis, toxicity assessment, and efficacy studies. The procedures outlined are intended as a guide for researchers and should be adapted to specific experimental requirements.

Quantitative Data Summary

The following tables summarize the types of quantitative data that should be generated during the preclinical assessment of **YIAD-0205**. Values are presented as placeholders and must be determined empirically.

Table 1: Recommended Dosing & Formulation Vehicle for **YIAD-0205**

Parameter	Oral (PO) Administration	Intraperitoneal (IP) Administration
Vehicle	0.5% Methylcellulose in sterile water	10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
Concentration	[Specify concentration, e.g., 1-10 mg/mL]	[Specify concentration, e.g., 0.5-5 mg/mL]
Dosing Volume	5-10 mL/kg[2][3][4]	< 10 mL/kg[5]

| Storage | Store at 2-8°C for up to 7 days[6] | Prepare fresh daily; store at room temperature[7] |

Table 2: Example Pharmacokinetic (PK) Parameters of **YIAD-0205** in 5XFAD Mice

Dose (mg/kg)	Route	Cmax (ng/mL)	Tmax (hr)	AUC (ng·hr/mL)	Half-life (t½) (hr)
[Dose 1]	PO	[Insert Value]	[Insert Value]	[Insert Value]	[Insert Value]
[Dose 2]	PO	[Insert Value]	[Insert Value]	[Insert Value]	[Insert Value]

| [Dose 3] | IV | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

Table 3: Summary of a Representative Maximum Tolerated Dose (MTD) Study

Dose Level (mg/kg/day)	Route	No. of Animals	Mean Body Weight Change (%)	Key Clinical Observations
Vehicle Control	PO	3	[Insert Value]	No abnormal findings
50	PO	3	[Insert Value]	No abnormal findings
150	PO	3	[Insert Value]	Decreased motor activity[8]

| 300 | PO | 3 | [Insert Value] | Piloerection, significant weight loss[8] |

Experimental Protocols

This protocol describes the preparation of **YIAD-0205** for oral and intraperitoneal administration. All components should be pharmaceutical grade where possible.[7][9]

- Materials:
 - YIAD-0205** powder
 - Vehicle components (see Table 1)
 - Sterile, pyrogen-free water for injection or saline
 - Sterile vials, magnetic stirrer, and weigh scale
- Preparation for Oral (PO) Gavage:
 - Calculate the required amount of **YIAD-0205** and vehicle based on the desired concentration and final volume.
 - Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose powder to sterile water while stirring.

3. Weigh the **YIAD-0205** powder and slowly add it to the vehicle while stirring to form a homogenous suspension.
 4. Label the final formulation with the compound name, concentration, preparation date, and expiration date.^[7]^[10]
- Preparation for Intraperitoneal (IP) Injection:
 1. Prepare the vehicle by sequentially mixing DMSO, Tween 80, and PEG300.
 2. Dissolve the **YIAD-0205** powder in the DMSO/Tween/PEG mixture first, ensuring complete dissolution.
 3. Add the sterile saline portion-wise to the mixture while vortexing to prevent precipitation.
 4. The final formulation should be a clear solution. If precipitation occurs, formulation must be optimized.^[11]
 5. Filter the final solution through a 0.22 μ m sterile syringe filter into a sterile vial.^[9]

Oral gavage is used to administer a precise volume of the formulation directly into the stomach.^[2]

- Materials:
 - Appropriately sized oral gavage needles (e.g., 18-20 gauge for adult mice, with a rounded tip).^[4]
 - Syringes (1 mL)
 - Prepared **YIAD-0205** formulation
- Procedure:
 1. Weigh the animal to calculate the correct dosing volume (typically 5-10 mL/kg).^[2]
 2. Measure the correct length for gavage needle insertion by holding the needle externally from the tip of the mouse's nose to the last rib.^[3]

3. Properly restrain the mouse by scruffing the neck to immobilize the head and create a straight line from the mouth to the esophagus.[12][13]
4. Insert the gavage needle into the mouth, slightly to one side, and advance it gently along the upper palate.[3]
5. The tube should pass easily into the esophagus with no resistance. If resistance is met, withdraw and reposition.[2][12]
6. Slowly administer the substance.
7. Remove the needle in a smooth motion and return the animal to its cage.
8. Monitor the animal for 5-10 minutes for any signs of respiratory distress.[2]

This method allows for rapid absorption of the compound into the systemic circulation.

- Materials:
 - Sterile syringes (1 mL) and needles (25-27 gauge).[5][14]
 - 70% ethanol for disinfection
 - Prepared **YIAD-0205** formulation
- Procedure:
 1. Weigh the animal to calculate the correct dosing volume (not to exceed 10 mL/kg).[5]
 2. Restrain the mouse using a scruff hold and position it in dorsal recumbency (on its back), tilting the head slightly downward.[15]
 3. Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[5][14][15]
 4. Disinfect the injection site with 70% ethanol.[15]
 5. Insert the needle, bevel up, at a 30-45 degree angle into the abdominal cavity.[5][14]

6. Aspirate gently by pulling back the plunger to ensure no fluid (blood or urine) is drawn. If fluid appears, withdraw and use a fresh needle at a different site.[\[15\]](#)
7. Inject the substance smoothly and withdraw the needle.
8. Return the animal to its cage and monitor for complications.[\[14\]](#)

An MTD study determines the highest dose that does not cause unacceptable side effects or overt toxicity over a short period.[\[16\]](#)[\[17\]](#)

- Study Design:
 - Use groups of 3 mice per dose level.[\[18\]](#)
 - Start with an initial low dose and escalate in subsequent groups (e.g., 100, 300, 1000 mg/kg). The dose range should be based on any available in vitro cytotoxicity data.
 - Administer **YIAD-0205** once daily for 7-14 days.
- Procedure:
 1. Dose animals according to Protocol 2 or 3.
 2. Record body weights daily.
 3. Perform clinical observations twice daily. Note any signs of toxicity, such as piloerection, lethargy, hunched posture, or changes in breathing.[\[8\]](#)
 4. Define endpoints, such as >20% body weight loss or severe clinical signs, at which animals will be euthanized.[\[16\]](#)
 5. The MTD is defined as the highest dose at which no mortality, significant weight loss (<15-20%), or severe clinical signs of toxicity are observed.[\[16\]](#)

This protocol outlines a study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of **YIAD-0205**.

- Study Design:

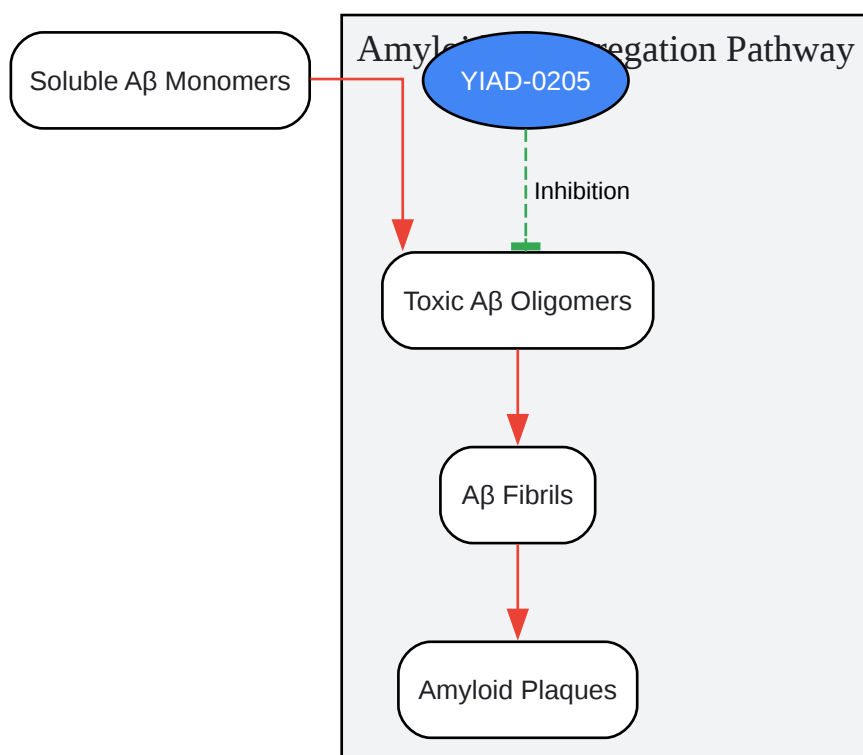
- Use adult mice (e.g., C57BL/6 or the disease model strain), 8-10 weeks old.
- Include at least two administration routes: intravenous (IV, via tail vein) for bioavailability calculation and oral (PO).
- Use a serial bleeding methodology to obtain a full PK profile from a single mouse, which reduces animal usage and variability.[\[19\]](#)
- Procedure:
 1. Acclimate animals for at least one week.[\[20\]](#)
 2. Dose animals with a single administration of **YIAD-0205** via the IV or PO route.
 3. Collect serial blood samples (approx. 25-50 µL) at specified time points.[\[20\]](#)
 - IV route: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.[\[20\]](#)[\[21\]](#)
 - PO route: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.[\[20\]](#)[\[21\]](#)
 4. Collect blood from the saphenous or submandibular vein into anticoagulant-coated tubes (e.g., EDTA).[\[19\]](#)
 5. Process blood to plasma by centrifugation (e.g., 2000 x g for 10 min at 4°C) and store at -80°C until analysis.[\[20\]](#)[\[22\]](#)
 6. Quantify the concentration of **YIAD-0205** in plasma samples using a validated LC-MS/MS method.[\[20\]](#)[\[23\]](#)
 7. Calculate key PK parameters (C_{max}, T_{max}, AUC, t_{1/2}) using appropriate software.

This protocol provides a framework for evaluating the therapeutic efficacy of **YIAD-0205** in a transgenic mouse model of Alzheimer's disease.

- Study Design:
 - Use age-matched 5XFAD transgenic mice and wild-type littermates as controls.
 - Begin dosing at an age relevant to disease progression (e.g., 4-6 months of age).

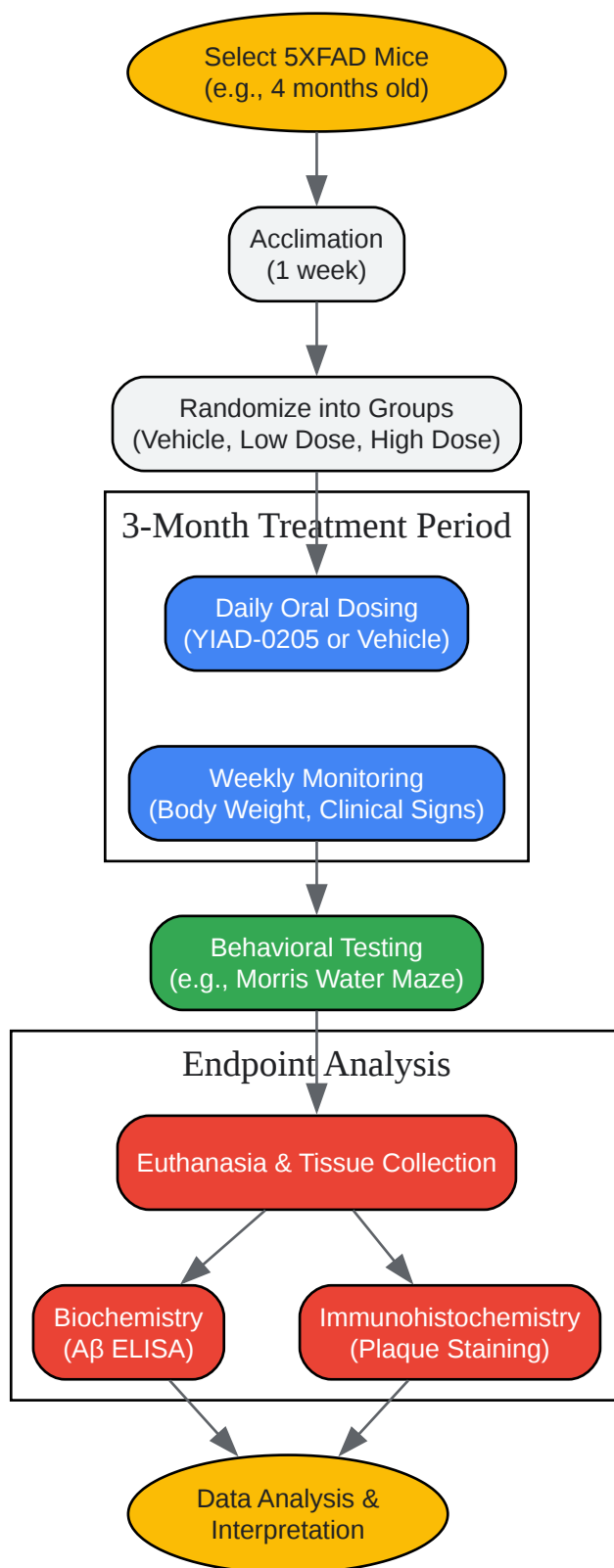
- Randomize animals into groups (n=10-15 per group) when they reach the desired age:
 - Group 1: Vehicle-treated wild-type
 - Group 2: Vehicle-treated 5XFAD
 - Group 3: **YIAD-0205** (Low Dose) treated 5XFAD
 - Group 4: **YIAD-0205** (High Dose) treated 5XFAD
- Procedure:
 1. Administer vehicle or **YIAD-0205** daily via oral gavage for a specified duration (e.g., 3 months).
 2. Monitor body weight and clinical condition weekly.
 3. Perform behavioral testing at baseline and at the end of the study to assess cognitive function (e.g., Morris Water Maze, Y-maze).
 4. At the study endpoint, euthanize animals and collect brain tissue.
 5. Process one hemisphere for biochemical analysis (e.g., ELISA to measure A β 40 and A β 42 levels) and the other for immunohistochemical analysis (e.g., staining for A β plaques and gliosis).

Visualizations



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Fig. 1: **YIAD-0205** inhibits the formation of toxic Amyloid-beta oligomers.



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Fig. 2: Workflow for assessing **YIAD-0205** efficacy in a 5XFAD mouse model.

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